Home > Products > Screening Compounds P43959 > 3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol
3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol - 157199-85-4

3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol

Catalog Number: EVT-12696600
CAS Number: 157199-85-4
Molecular Formula: C14H12N2O
Molecular Weight: 224.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol is a novel compound that has garnered attention for its potential biological applications, particularly in the field of medicinal chemistry. This compound features a pyridazine core, which is known for its diverse pharmacological properties. The structure includes a propargyl alcohol moiety, suggesting possible reactivity and interactions relevant to drug design.

Source

The compound has been synthesized and characterized in various studies focusing on pyridazine derivatives, which are often explored for their therapeutic potential, including anti-cancer and anti-inflammatory activities. Recent research has highlighted the synthesis of similar compounds as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, indicating a potential role in treating neurodegenerative diseases such as Alzheimer’s disease .

Classification

3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol can be classified under:

  • Chemical Class: Pyridazine derivatives
  • Functional Group: Alcohol (due to the propynol group)
  • Potential Therapeutic Class: Enzyme inhibitors
Synthesis Analysis

Methods

The synthesis of 3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol typically involves several key steps:

  1. Formation of the Pyridazine Core: Starting from appropriate hydrazine derivatives and carbonyl compounds, the pyridazine ring can be constructed through condensation reactions.
  2. Introduction of the Propargyl Group: This can be achieved using propargyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
  3. Alcohol Functionalization: The final step involves converting an appropriate precursor into the desired propargyl alcohol form, potentially through hydrolysis or reduction processes.

Technical Details

The synthesis may require purification techniques such as recrystallization or chromatography to isolate the target compound effectively. Characterization is typically performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure and purity.

Molecular Structure Analysis

Structure

The molecular structure of 3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol can be represented as follows:

C14H13N3O\text{C}_{14}\text{H}_{13}\text{N}_3\text{O}

This indicates the presence of:

  • A pyridazine ring with methyl and phenyl substituents.
  • A propynol group contributing to its reactivity.

Data

Key data points include:

  • Molecular Weight: Approximately 241.27 g/mol
  • Melting Point: Specific melting point data may vary based on synthesis conditions but is crucial for characterization.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions due to its functional groups:

  1. Nucleophilic Addition: The terminal alkyne can participate in nucleophilic addition reactions, potentially forming new carbon-carbon bonds.
  2. Click Chemistry: The alkyne moiety allows for click chemistry applications, facilitating the formation of triazoles with azides under mild conditions .
  3. Enzyme Inhibition Studies: Investigations into its inhibitory effects on specific enzymes could provide insights into its mechanism of action.

Technical Details

Reactions are typically monitored using Thin Layer Chromatography (TLC), and products can be characterized via NMR and mass spectrometry.

Mechanism of Action

Process

The mechanism of action for 3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol is likely related to its ability to interact with biological targets such as enzymes or receptors involved in neurological pathways.

  1. Enzyme Inhibition: The compound may inhibit acetylcholinesterase or butyrylcholinesterase by binding to their active sites, thereby increasing acetylcholine levels in synaptic clefts.
  2. Reactivity with Biological Nucleophiles: The propargyl alcohol may react with biological nucleophiles, leading to modifications in protein function or signaling pathways.

Data

Quantitative data from enzyme inhibition assays would provide insight into its potency and specificity against targeted enzymes.

Physical and Chemical Properties Analysis

Physical Properties

Some physical properties include:

  • Solubility: Solubility in organic solvents such as ethanol or dimethyl sulfoxide is expected due to its organic nature.

Chemical Properties

Key chemical properties include:

  1. Stability: Stability under various pH conditions should be assessed.
  2. Reactivity: Reactivity towards electrophiles due to the presence of alkyne and hydroxyl groups.

Relevant analyses might involve thermal stability tests and reactivity studies under different conditions.

Applications

Scientific Uses

The potential applications of 3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol include:

  1. Drug Development: As a lead compound for developing new therapeutic agents targeting neurodegenerative diseases.
  2. Biochemical Research: Utilized in studies exploring enzyme inhibition mechanisms or cellular signaling pathways.
  3. Synthetic Chemistry: Serving as a building block for synthesizing more complex molecules through click chemistry or other coupling reactions .
Introduction to Pyridazine-Based Scaffolds in Medicinal Chemistry

Structural Significance of Pyridazine Derivatives in Drug Discovery

Pyridazine (1,2-diazine) derivatives represent a privileged scaffold in medicinal chemistry due to their unique physicochemical properties and versatile bioactivity profiles. The pyridazine nucleus is characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms, conferring distinct electronic properties that influence molecular recognition and binding interactions. This heterocyclic system serves as a bioisostere for phenyl, pyridine, and pyrimidine rings while offering enhanced hydrogen-bonding capabilities and improved solubility profiles compared to all-carbon aromatic systems [5] [6]. The strategic placement of nitrogen atoms enables dipole-dipole interactions with biological targets, while the electron-deficient nature facilitates π-π stacking interactions with aromatic residues in binding pockets [6].

Table 1: Therapeutic Applications of Pyridazine Derivatives

Compound ClassBiological TargetTherapeutic AreaKey Structural Features
3-(Fluoro-imidazolyl)pyridazineSTING proteinCancer immunotherapyFluoroimidazole-pyridazine hybrid
Imidazo[1,2-b]pyridazineCDK12/13 kinasesTriple-negative breast cancerCovalent binding to Cys1039
2-Aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-oneAChE & Aβ aggregationAlzheimer's diseaseAminoalkyl chain + 2-hydroxyphenyl
Stilbene-pyridazinone hybridsPlatelet aggregationCardiovascular diseaseStilbene linker + pyridazinone

The broad therapeutic potential of pyridazine derivatives spans anticancer [2] [10], neuroprotective [6], antiplatelet [7], and immunomodulatory applications [2]. Recent studies highlight their significance in targeted cancer therapies, with imidazo[1,2-b]pyridazine derivatives demonstrating potent inhibition of CDK12/13 kinases (IC₅₀ = 9.22-15.5 nM) in triple-negative breast cancer models [10]. In neurodegenerative disease research, 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives exhibit balanced multifunctionality as acetylcholinesterase inhibitors and amyloid-beta aggregation inhibitors [6]. The structural adaptability of the pyridazine core allows for extensive derivatization at C3 and C6 positions, enabling precise optimization of pharmacodynamic and pharmacokinetic properties [5] [7].

Electronic and Spatial Configuration

The electronic distribution within pyridazine derivatives significantly influences their bioactivity. Quantum mechanical studies reveal that C3-substituted pyridazines exhibit enhanced electrophilic character at the position ortho to both nitrogen atoms, facilitating nucleophilic attack in covalent inhibitor design [10]. Molecular dynamics simulations of STING agonists demonstrate that the spatial orientation of 3-(fluoro-imidazolyl)pyridazine derivatives determines their binding mode to hSTING variants, with optimal dimensions enabling high-affinity interactions (EC₅₀ = 0.06 μM in human cells) [2]. The planar configuration of the pyridazine ring enables insertion into deep hydrophobic pockets, while substituents at C3 and C6 project into solvent-exposed regions or adjacent subpockets, as observed in CDK inhibitor complexes [8] [10].

Role of Propargyl Alcohol Motifs in Bioactive Compound Design

Propargyl alcohol (prop-2-yn-1-ol) functional groups serve as versatile pharmacophores in medicinal chemistry due to their dual chemical reactivity and hydrogen-bonding capabilities. The terminal alkyne moiety offers potential for click chemistry modifications, while the hydroxyl group functions as a hydrogen bond donor/acceptor in target interactions [4] [7]. In the context of pyridazine hybrids, propargyl alcohol spacers bridge the heterocyclic core with additional pharmacophoric elements, creating extended conjugation systems that enhance target affinity [1] [3].

Table 2: Bioactive Compounds Featuring Propargyl Alcohol-Pyridazine Hybrids

Compound NameStructureBiological ActivityKey Interactions
3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol4-Methyl-6-phenylpyridazine + propargyl alcoholNot fully characterized (research compound)Predicted H-bonding via OH group
3-[4-(6-Methylpyridazin-3-yl)phenyl]prop-2-yn-1-olExtended phenyl conjugationSynthetic intermediatePotential π-π stacking
Stilbene-pyridazinone hybridsPropargyl-linked stilbene-pyridazinonePlatelet aggregation inhibition (94-100%)Enhanced hydrophobic interactions

The propargyl alcohol moiety significantly influences molecular conformation through intramolecular hydrogen bonding. Density functional theory (DFT) calculations demonstrate that the hydroxyl group forms stabilizing interactions with adjacent heteroatoms, constraining molecular flexibility and preorganizing the compound for target binding [6] [7]. In stilbene-pyridazinone hybrids, propargyl alcohol linkers enhance platelet aggregation inhibition (94.15% at 100 μM) compared to resveratrol, attributed to improved hydrophobic contact surfaces and additional hydrogen bonding with the P2Y12 receptor [7]. The terminal alkyne group also serves as a metabolic handle, with in silico studies predicting CYP-mediated oxidation to active aldehyde species that form Schiff bases with lysine residues in target proteins [4] [9].

Research Rationale for 3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol

The specific compound 3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol (CID: 14922184; C₁₄H₁₂N₂O) represents a strategically designed molecular hybrid incorporating three pharmacologically significant elements: a 4-methyl-6-phenylpyridazine core, a propargyl alcohol spacer, and a terminal alkyne functionality [1] [3]. This structural configuration merges the electronic properties of a disubstituted pyridazine with the conformational constraints and hydrogen-bonding capabilities of a propargyl alcohol group. The 4-methyl group enhances lipophilicity (predicted logP = 2.92) and serves as a metabolic blocking moiety, while the 6-phenyl substituent enables π-stacking interactions with hydrophobic protein pockets [1] [9].

The molecular architecture positions the propargyl alcohol as a semi-rigid spacer that projects the hydroxyl group away from the pyridazine plane, creating an optimal geometry for simultaneous target engagement. Computational modeling suggests this compound may adopt a binding pose where the pyridazine nitrogen (N2) coordinates with polar residues, the phenyl ring engages in hydrophobic stacking, and the propargyl alcohol hydroxyl forms hydrogen bonds with catalytic residues [5] [6]. This configuration mirrors bioactive conformations observed in STING agonists (where similar pyridazines bind to dimer interfaces) and CDK inhibitors (where propargyl groups access hydrophobic subpockets) [2] [10].

The synthetic versatility of this compound provides significant research value. The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for generating triazole-linked conjugates, while the hydroxyl group permits esterification or etherification to create prodrug derivatives [5]. These structural features position 3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol as a promising scaffold for developing multifunctional agents targeting complex disease pathways, particularly in oncology and neurodegenerative disorders where pyridazine derivatives have demonstrated compelling biological activities [6] [10].

Properties

CAS Number

157199-85-4

Product Name

3-(4-Methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol

IUPAC Name

3-(4-methyl-6-phenylpyridazin-3-yl)prop-2-yn-1-ol

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C14H12N2O/c1-11-10-14(12-6-3-2-4-7-12)16-15-13(11)8-5-9-17/h2-4,6-7,10,17H,9H2,1H3

InChI Key

LIKZMPRARIZWFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1C#CCO)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.